molecular formula C18H14N4O2 B5468987 N-(1H-indazol-5-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

N-(1H-indazol-5-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

Cat. No.: B5468987
M. Wt: 318.3 g/mol
InChI Key: VDKBFDZNTZNMFS-UHFFFAOYSA-N
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Description

N-(1H-indazol-5-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is a heterocyclic compound that contains both indazole and oxazole moieties. Indazole-containing compounds are known for their wide range of medicinal applications, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial properties . The presence of the oxazole ring further enhances the compound’s potential for diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indazol-5-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide typically involves the formation of the indazole and oxazole rings followed by their coupling. One common method for synthesizing indazoles involves the Cu(OAc)2-catalyzed formation of N–N bonds using oxygen as the terminal oxidant . The oxazole ring can be synthesized through various methods, including cyclization reactions involving nitriles and amides.

Industrial Production Methods

Industrial production of such compounds often employs transition metal-catalyzed reactions due to their efficiency and high yields. For instance, the use of Cu(OAc)2 in DMSO under an O2 atmosphere has been shown to produce good to excellent yields of indazole derivatives . The coupling of the indazole and oxazole rings can be achieved through standard amide bond formation techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1H-indazol-5-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(1H-indazol-5-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1H-indazol-5-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. For instance, indazole derivatives are known to inhibit phosphoinositide 3-kinase δ, which plays a role in respiratory diseases . The compound may also interact with other enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1H-indazol-5-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide is unique due to its combination of indazole and oxazole rings, which confer a broad spectrum of biological activities. This dual-ring structure is not commonly found in other similar compounds, making it a valuable molecule for further research and development.

Properties

IUPAC Name

N-(1H-indazol-5-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O2/c1-11-16(17(22-24-11)12-5-3-2-4-6-12)18(23)20-14-7-8-15-13(9-14)10-19-21-15/h2-10H,1H3,(H,19,21)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDKBFDZNTZNMFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC4=C(C=C3)NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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